Isoquinoline derivative 2
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Overview
Description
Isoquinoline derivative 2 is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids. These compounds have significant applications in medicinal chemistry, particularly in the development of drugs with anti-cancer, anti-malarial, and other therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives can be achieved through various methods. One common approach is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, modern methods include the use of metal catalysts and microwave irradiation to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivative 2 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Scientific Research Applications
Isoquinoline derivative 2 has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for their potential as anti-cancer, anti-malarial, and neuroprotective agents
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline derivative 2 involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate cellular signaling pathways, leading to effects such as reduced oxidative stress and enhanced neuronal regeneration .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar structure but with the nitrogen atom in a different position.
Tetrahydroisoquinoline: Reduced form of isoquinoline with different biological activities.
Indoloquinoline: Contains an indole ring fused to the isoquinoline structure.
Uniqueness
Isoquinoline derivative 2 is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[1-(3-fluoroanilino)-5-methylisoquinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20FN3O2/c1-14-4-2-7-17-19(14)18(21(26)25-8-10-27-11-9-25)13-23-20(17)24-16-6-3-5-15(22)12-16/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
InChI Key |
QKTNWXFWLOHPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCOCC3)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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